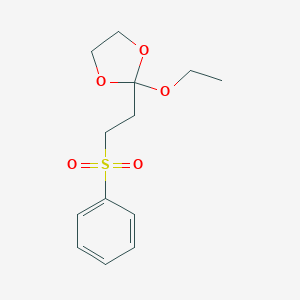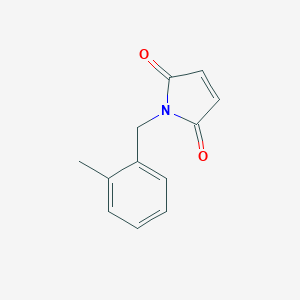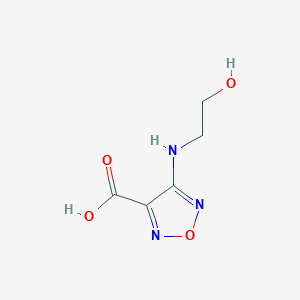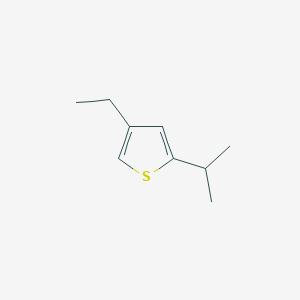
Thiophene, 3-ethyl-5-isopropyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 3-ethyl-5-isopropyl is a heterocyclic organic compound that belongs to the family of thiophenes. It is a colorless liquid that is commonly used in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of thiophene, 3-ethyl-5-isopropyl is not well understood. However, studies have shown that it has a unique electronic structure that allows it to interact with various biological molecules, including proteins, nucleotides, and lipids. This interaction can lead to changes in the structure and function of these molecules, which can have both beneficial and harmful effects.
Biochemical and Physiological Effects:
Thiophene, 3-ethyl-5-isopropyl has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can protect against oxidative stress and inflammation. It also has anti-inflammatory properties, which can reduce the risk of various chronic diseases, such as cancer and cardiovascular disease. Additionally, thiophene, 3-ethyl-5-isopropyl has been shown to have neuroprotective effects, which can protect against various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Thiophene, 3-ethyl-5-isopropyl has several advantages for lab experiments, including its high purity and yield, its unique chemical properties, and its ability to interact with various biological molecules. However, it also has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the research on thiophene, 3-ethyl-5-isopropyl. One direction is the development of new methods for the synthesis of thiophene derivatives with improved properties. Another direction is the exploration of the biological activity of thiophene derivatives and their potential use in the treatment of various diseases. Additionally, the development of new sensors and biosensors based on thiophene derivatives is an area of active research. Finally, the investigation of the potential environmental impact of thiophene derivatives is also an important area of research.
Conclusion:
In conclusion, thiophene, 3-ethyl-5-isopropyl is a heterocyclic organic compound with several scientific research applications. Its unique chemical properties make it a valuable building block for the synthesis of various organic compounds, and its ability to interact with biological molecules makes it a promising candidate for the development of new drugs and sensors. However, further research is needed to fully understand the mechanism of action and potential limitations of thiophene, 3-ethyl-5-isopropyl.
Synthesemethoden
The synthesis of thiophene, 3-ethyl-5-isopropyl can be achieved through various methods, including the reaction of 3-ethylthiophene with isopropylmagnesium bromide, the reaction of 3-ethylthiophene with isopropyl lithium, and the reaction of 3-ethylthiophene with isopropyl bromide. The most common method is the reaction of 3-ethylthiophene with isopropylmagnesium bromide, which yields the desired product with high yield and purity.
Wissenschaftliche Forschungsanwendungen
Thiophene, 3-ethyl-5-isopropyl has several scientific research applications, including its use as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials science. It is also used as a ligand in organometallic chemistry and as a solvent in chemical reactions. Additionally, thiophene, 3-ethyl-5-isopropyl is used in the development of new sensors and biosensors for the detection of various analytes, including heavy metals, pesticides, and neurotransmitters.
Eigenschaften
CAS-Nummer |
147871-78-1 |
|---|---|
Produktname |
Thiophene, 3-ethyl-5-isopropyl |
Molekularformel |
C9H14S |
Molekulargewicht |
154.27 g/mol |
IUPAC-Name |
4-ethyl-2-propan-2-ylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-8-5-9(7(2)3)10-6-8/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
KSVDMUKXJJFODK-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=C1)C(C)C |
Kanonische SMILES |
CCC1=CSC(=C1)C(C)C |
Synonyme |
Thiophene, 4-ethyl-2-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



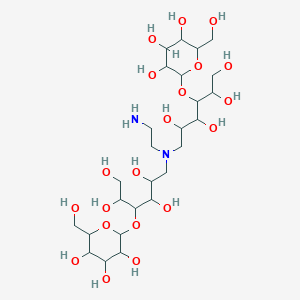


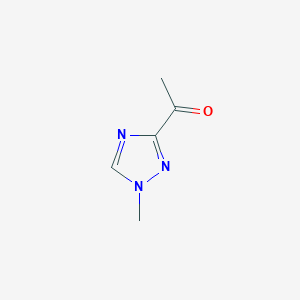

![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)


![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)

